6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate
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Overview
Description
6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate typically involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions include heating the reagent mixture in benzene for 2-4 hours. The outcome of this reaction depends on the structure of the starting bromo ketone, and when electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, leading to the formation of 2,5-diarylfurans .
Chemical Reactions Analysis
6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include α-halocarbonyl compounds and 2-aminothiazoles . The major products formed from these reactions depend on the structure of the starting reagents and the reaction conditions. For example, the reaction of 2-aminothiazoles with α-halocarbonyl compounds can lead to the formation of different derivatives of the imidazo[2,1-b][1,3]thiazole system .
Scientific Research Applications
6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate has a wide range of scientific research applications. It is used in the development of potential anticancer agents, as it has shown moderate ability to suppress the growth of kidney cancer cells . Additionally, derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system include well-known compounds with pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory, and tuberculostatic agents . The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .
Mechanism of Action
The mechanism of action of 6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate involves its interaction with molecular targets and pathways in the body. The compound’s spatial structure allows it to interact with specific enzymes and receptors, leading to its biological effects . For example, its anticancer activity is attributed to its ability to inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate is unique compared to other similar compounds due to its specific molecular structure and the presence of the naphthalen-2-yl group. Similar compounds include other partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives, such as 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid. These compounds share similar chemical properties and biological activities but differ in their specific molecular structures and substituents.
Properties
Molecular Formula |
C17H12N2O4S-2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate |
InChI |
InChI=1S/C15H12N2S.C2H2O4/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-17-7-8-18-15(17)16-14;3-1(4)2(5)6/h1-9,14H,10H2;(H,3,4)(H,5,6)/p-2 |
InChI Key |
LVBSSRLESHNUHX-UHFFFAOYSA-L |
Canonical SMILES |
C1C(N=C2N1C=CS2)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
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